

# how to improve BMS 695735 bioavailability in vivo

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## **Technical Support Center: BMS-986260**

Disclaimer: Information regarding "BMS-690573" is not publicly available. This guide has been created using BMS-986260 as a representative example of a Bristol Myers Squibb investigational compound to illustrate how to approach bioavailability enhancement based on available preclinical data. BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor.[1][2][3]

## Frequently Asked Questions (FAQs)

Q1: What is BMS-986260 and what is its mechanism of action?

A1: BMS-986260 is an investigational small molecule that acts as a potent and selective inhibitor of the Transforming Growth Factor-beta receptor 1 (TGFβR1) kinase.[1][2][4][5] Its mechanism of action involves blocking the TGF-β signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and immune regulation.[6][7] [8] Dysregulation of this pathway is implicated in diseases such as cancer.[9][10] By inhibiting TGFβR1, BMS-986260 can block the phosphorylation of downstream mediators like SMAD2/3, thereby modulating the tumor microenvironment and enhancing anti-tumor immune responses. [1][4][11]

Q2: What are the key in vitro potency and selectivity features of BMS-986260?



A2: BMS-986260 demonstrates high potency against TGF $\beta$ R1 with an IC50 of 1.6 nM.[5][11] [12][13] It exhibits excellent selectivity over the related TGF $\beta$ R2 isozyme (IC50 > 15  $\mu$ M) and a panel of over 200 other kinases.[4][11][13] In cellular assays, it effectively inhibits the nuclear translocation of phosphorylated SMAD2/3 (pSMAD2/3) in various cell lines.[1][4][11]

Data Summary: In Vitro Potency of BMS-986260

| Target/Assay                                      | Species | IC50 / Kiapp   | Reference       |  |
|---|---------|----------------|-----------------|--|
| TGFβR1  | Human   | Kiapp = 0.8 nM | [1][4]          |  |
| TGFβR1  | Mouse   | Kiapp = 1.4 nM | [1][4]          |  |
| TGFβR1  | -       | IC50 = 1.6 nM  | [5][11][12][13] |  |
| TGFβR2  | -       | IC50 > 15 μM   | [4][13]         |  |
| pSMAD2/3 Nuclear<br>Translocation (MINK<br>cells) | Mink    | IC50 = 350 nM  | [1][11][13]     |  |
| pSMAD2/3 Nuclear<br>Translocation (NHLF<br>cells) | Human   | IC50 = 190 nM  | [1][4][11]      |  |
| FOXP3 Expression Downregulation (Treg induction)  | -       | IC50 = 230 nM  | [1][4]          |  |

Q3: What is known about the pharmacokinetic profile and bioavailability of BMS-986260?

A3: BMS-986260 has been shown to be orally bioavailable with favorable pharmacokinetic properties in preclinical species including mice, rats, and dogs.[1] It has good intrinsic permeability as determined in Caco-2 cell assays and a low efflux ratio, suggesting it is not a major substrate for efflux transporters.[1] The predicted human clearance is low.[9]

Data Summary: Pharmacokinetic Parameters of BMS-986260



| Species | Dose<br>(mg/kg) | Route | AUC0-<br>24h<br>(μM·h) | Cmax<br>(µM) | Tmax<br>(h) | F (%) | Referen<br>ce |
|---------|-----------------|-------|------------------------|--------------|-------------|-------|---------------|
| Mouse   | 10              | РО    | 20                     | 5.5          | 0.5         | 67    | [1]           |
| Rat     | 3               | PO    | 12                     | 2.0          | 2.0         | 71    | [1]           |
| Dog     | 1               | РО    | 5.4                    | 0.7          | 2.0         | 75    | [1]           |
| Dog     | 0.5             | IV    | 7.2                    | -            | -           | -     | [1]           |

(F: Bioavailability)

# Troubleshooting Guide to Improve In Vivo Bioavailability

Issue 1: Lower than expected plasma exposure in preclinical models.

Possible Cause 1: Poor Solubility and Dissolution

- Troubleshooting Steps:
  - Characterize Physicochemical Properties: Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 4.5, 6.8).
  - Formulation Development:
    - For preclinical studies, consider solution-based formulations using co-solvents like PEG400, ethanol, and acetate buffers, as has been done for BMS-986260.[1]
    - For later-stage development, explore amorphous solid dispersions or lipid-based formulations to enhance solubility and dissolution rate.
  - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

Possible Cause 2: High First-Pass Metabolism



- Troubleshooting Steps:
  - In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes from different species (mouse, rat, dog, human) to identify potential species differences in metabolism.
  - Metabolite Identification: Use LC-MS/MS to identify the major metabolites and the enzymes responsible (e.g., specific cytochrome P450 isoforms).
  - Structural Modification: If metabolism is a significant clearance pathway, medicinal chemistry efforts could be directed at modifying the metabolic soft spots on the molecule.

Possible Cause 3: Efflux Transporter Activity

- Troubleshooting Steps:
  - Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the efflux ratio (B-A/A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
     BMS-986260 has a reported low efflux ratio of 2.5.[1]
  - Co-dosing with Inhibitors: In vivo studies involving co-dosing with known efflux transporter inhibitors (e.g., verapamil for P-gp) can confirm if efflux is limiting oral absorption.

Issue 2: High variability in plasma concentrations between subjects.

Possible Cause: Food Effects

- Troubleshooting Steps:
  - Fasted vs. Fed Studies: Conduct pharmacokinetic studies in animals under both fasted and fed conditions to assess the impact of food on absorption.
  - Formulation Optimization: Lipid-based formulations can sometimes mitigate food effects by improving drug solubilization in the gastrointestinal tract.

# **Detailed Experimental Protocols**

### Troubleshooting & Optimization





Protocol 1: In Vitro pSMAD2/3 Nuclear Translocation Assay

- Cell Culture: Plate mink lung epithelial (MINK) cells or normal human lung fibroblasts (NHLF)
   in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Serially dilute BMS-986260 to the desired concentrations and preincubate with the cells for 1 hour.
- Stimulation: Add a constant concentration of TGF-β1 to all wells (except for the unstimulated control) to induce SMAD2/3 phosphorylation and nuclear translocation. Incubate for 30-60 minutes.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
- Immunostaining: Incubate with a primary antibody against pSMAD2/3, followed by a fluorescently-labeled secondary antibody. Stain the nuclei with DAPI.
- Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the
  nuclear translocation of pSMAD2/3 by measuring the fluorescence intensity in the nucleus
  versus the cytoplasm. Calculate IC50 values by fitting the concentration-response data to a
  four-parameter logistic equation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (e.g., MC38)

- Tumor Implantation: Subcutaneously implant MC38 colon carcinoma cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.
- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, BMS-986260 alone, anti-PD-1 antibody alone, combination of BMS-986260 and anti-PD-1).
- Dosing:



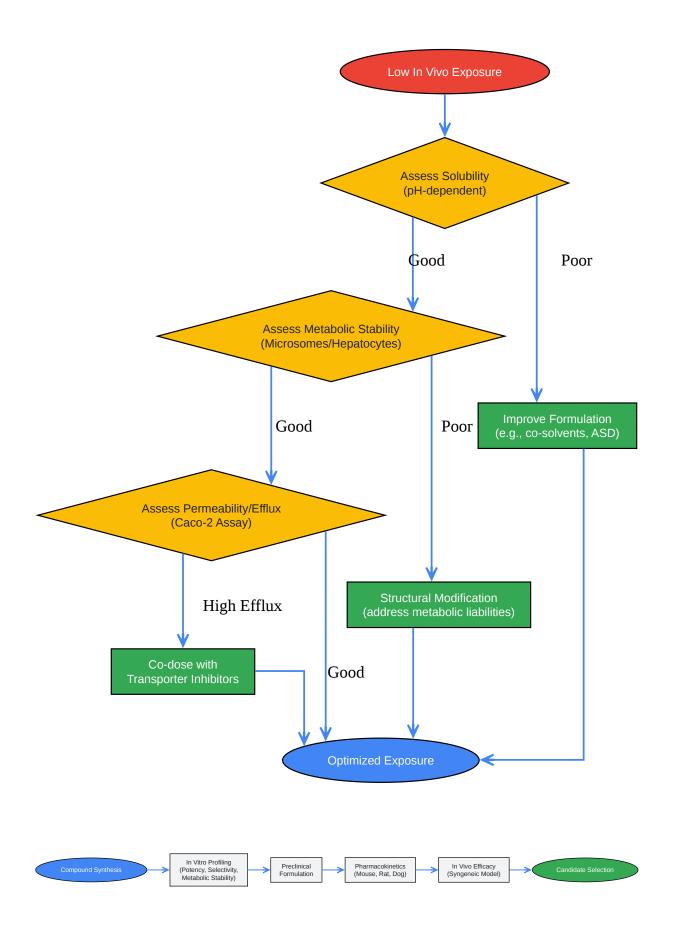
- Administer BMS-986260 orally at the desired dose and schedule (e.g., daily or an intermittent schedule like 3 days on/4 days off).[1] The compound can be formulated in a vehicle such as 70% 25 mM acetate buffer (pH 4.0), 5% ethanol, and 25% PEG 400.[1]
- Administer the anti-PD-1 antibody via intraperitoneal injection at the appropriate dose and schedule.
- Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition or tumor regression.
- Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors can be
  harvested to assess target engagement (e.g., levels of pSMAD2/3) and to analyze the
  immune cell infiltrate (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

### **Visualizations**











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